1-(Furan-2-yl)-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanol
Description
The compound 1-(furan-2-yl)-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanol features a hybrid structure combining a furan-2-yl moiety, a piperazine core substituted with a thiophene-2-sulfonyl group, and an ethanol side chain. The thiophene sulfonyl group may enhance metabolic stability and binding affinity through hydrophobic interactions, while the furan and ethanol groups contribute to hydrogen bonding and solubility .
Synthetic routes for analogous compounds involve nucleophilic substitution (e.g., coupling piperazine with sulfonyl chlorides) and reduction steps. For example, describes synthesizing a related furan-piperazine methanone derivative via nucleophilic aromatic substitution and nitro group reduction .
Properties
IUPAC Name |
1-(furan-2-yl)-2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S2/c17-12(13-3-1-9-20-13)11-15-5-7-16(8-6-15)22(18,19)14-4-2-10-21-14/h1-4,9-10,12,17H,5-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFWJPBHKUWUQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CO2)O)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanol typically involves multiple steps, starting with the formation of the furan ring, followed by the introduction of the thiophene and piperazine components. Common synthetic routes include:
Furan Synthesis: The furan ring can be synthesized through the dehydration of furfural or by cyclization of 1,4-diketones.
Thiophene Synthesis: Thiophene rings are often synthesized through the Gewald reaction, which involves the condensation of α-ketoesters with elemental sulfur and ammonia.
Piperazine Synthesis: Piperazine can be synthesized through the reaction of ethylenediamine with ketones or aldehydes.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product. This may include the use of continuous flow reactors, high-throughput screening, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-yl)-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The thiophene and piperazine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and strong acids (HCl, H2SO4) are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Furan-2-carboxylic acid, furan-2-aldehyde.
Reduction Products: 1-(Furan-2-yl)-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanolamine, this compound.
Substitution Products: Halogenated derivatives, sulfonated derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: It can be used as a probe in biological studies to investigate cellular processes and interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
Industry: It can be utilized in the development of new materials and chemicals with unique properties.
Mechanism of Action
The mechanism by which 1-(Furan-2-yl)-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Based Ethanol/Ethanone Derivatives
Key structural analogs and their biological activities are summarized below:
| Compound Name | Key Structural Features | Biological Activity/Data | Reference |
|---|---|---|---|
| 1-(Furan-2-yl)-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanol | Furan, thiophene sulfonyl, ethanol | Data not explicitly reported in evidence | — |
| 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-1-(1-tosyl-1H-indol-3-yl)ethanol (4b) | Indole, tosyl, methoxyphenyl, ethanol | 5-HT6 antagonist (pKi = 7.87) | |
| 1-(1-(4-Iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)ethanol (4g) | Indole, iodophenyl sulfonyl, ethanol | 5-HT6 antagonist (pKi = 7.73) | |
| 2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47) | Thiophene, trifluoromethylphenyl, ethanone | Synthetic intermediate; activity not listed | |
| 4-(4-Aminophenyl)piperazin-1-ylmethanone | Furan, aminophenyl, methanone | Synthetic methodology described | |
| 2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanone (7e) | Tetrazole, methoxyphenyl sulfonyl, ethanone | Antiproliferative activity (melting point 131–134°C) |
Key Observations:
Ethanol vs. Ethanone Side Chains: Ethanol derivatives (e.g., compounds 4b, 4g) exhibit strong 5-HT6 receptor antagonism (pKi > 7.7), likely due to hydrogen bonding via the hydroxyl group . Ethanone analogs (e.g., 7e, MK47) are often intermediates or antiproliferative agents, suggesting that the ketone group may reduce receptor specificity compared to ethanol derivatives .
Sulfonyl Group Variations :
- Thiophene sulfonyl (target compound) vs. aryl sulfonyl (e.g., tosyl in 4b ): Thiophene’s smaller size and sulfur atom may improve membrane permeability compared to bulkier aryl groups .
- 4-Iodophenyl sulfonyl (4g ) showed slightly lower binding affinity (pKi = 7.73) than tosyl (4b , pKi = 7.87), indicating steric effects on receptor interaction .
Heterocyclic Moieties :
- Furan (target compound) vs. indole (4b , 4g ): Indole derivatives exhibit higher 5-HT6 affinity, possibly due to π-π stacking with aromatic residues in the receptor . Furan’s reduced aromaticity may limit this interaction.
Antiproliferative Activity: Ethanone derivatives with tetrazole-thioether substituents (e.g., 7e) demonstrated moderate antiproliferative effects, though their mechanisms remain unclear . The target compound’s ethanol chain may alter cytotoxicity profiles.
Enzymatic Inhibition and Structural Insights
- CYP51 Inhibitors: Pyridine-piperazine derivatives (e.g., UDO) inhibit Trypanosoma cruzi CYP51, with the trifluoromethyl group critical for binding .
- Chiral Specificity: highlights the importance of stereochemistry in carbamate derivatives, where (R)- and (S)-enantiomers showed divergent activities . The target compound’s ethanol stereochemistry (unreported in evidence) could similarly influence efficacy.
Biological Activity
1-(Furan-2-yl)-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular structure, which includes a furan ring, a piperazine moiety, and a thiophenesulfonyl group. These structural features contribute to its interaction with biological targets.
Antioxidant Activity
Research indicates that compounds containing furan and thiophene rings exhibit significant antioxidant properties. The antioxidant activity of this compound can be attributed to the presence of these heterocycles, which can scavenge free radicals and reduce oxidative stress in cells.
Tyrosinase Inhibition
Tyrosinase is an enzyme critical in melanin biosynthesis, making it a target for skin-related disorders. Studies have shown that derivatives of furan compounds have potent tyrosinase inhibitory activity. For instance, related furan derivatives demonstrated IC50 values as low as 0.0433 µM against tyrosinase, suggesting that similar activity may be present in this compound .
Neuropharmacological Effects
The piperazine component of the compound is known for its neuropharmacological effects. Research into similar piperazine derivatives has indicated potential anxiolytic and antidepressant activities. The modulation of neurotransmitter systems such as serotonin and dopamine could be relevant for the biological activity of this compound.
The biological activity of this compound may involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to oxidative stress and pigmentation.
- Receptor Modulation : The piperazine ring may interact with neurotransmitter receptors, influencing mood and behavior.
- Radical Scavenging : The furan and thiophene rings are likely involved in radical scavenging processes, contributing to antioxidant effects.
Study on Tyrosinase Inhibition
In a study evaluating various furan derivatives for their tyrosinase inhibitory activity, compounds similar to this compound showed promising results. For example, one derivative exhibited an IC50 value of 0.013 µM against monophenolase activity . This highlights the potential of the compound in treating hyperpigmentation disorders.
Neuropharmacological Assessment
Another study focused on piperazine derivatives revealed their efficacy in modulating anxiety-like behavior in animal models. The findings suggest that compounds with similar structures could influence the central nervous system positively .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
